[3-(1,3-Oxazol-2-yl)phenyl]boronic acid
CAS No.: 1283174-33-3
Cat. No.: VC11694970
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol
* For research use only. Not for human or veterinary use.
![[3-(1,3-Oxazol-2-yl)phenyl]boronic acid - 1283174-33-3](/images/structure/VC11694970.png)
CAS No. | 1283174-33-3 |
---|---|
Molecular Formula | C9H8BNO3 |
Molecular Weight | 188.98 g/mol |
IUPAC Name | [3-(1,3-oxazol-2-yl)phenyl]boronic acid |
Standard InChI | InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Standard InChI Key | YRNHJSNFMUNWOC-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CC=C1)C2=NC=CO2)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)C2=NC=CO2)(O)O |
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, [3-(1,3-oxazol-2-yl)phenyl]boronic acid, reflects its structure: a phenyl ring substituted with a 1,3-oxazole at the meta position and a boronic acid group (-B(OH)₂) at the para position relative to the oxazole. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its aromaticity and dipole moment. The Standard InChIKey (YRNHJSNFMUNWOC) and InChI (InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H) provide unambiguous identifiers for its stereochemical and connectivity features.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS No. | 1283174-33-3 |
Molecular Formula | C₉H₈BNO₃ |
Molecular Weight | 188.98 g/mol |
IUPAC Name | [3-(1,3-oxazol-2-yl)phenyl]boronic acid |
Topological Polar Surface Area | 83.8 Ų |
Electronic and Steric Features
The electron-withdrawing nature of the oxazole ring influences the boronic acid’s reactivity by modulating the boron center’s electrophilicity. This electronic effect enhances its suitability for Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophile. Steric hindrance from the phenyl-oxazole substituent may also affect reaction kinetics and regioselectivity .
Synthesis and Optimization
Synthetic Routes
The synthesis of [3-(1,3-Oxazol-2-yl)phenyl]boronic acid typically involves multi-step sequences:
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Oxazole Ring Formation: Cyclocondensation of α-hydroxyamides or via Huisgen 1,3-dipolar cycloaddition.
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Phenyl Group Functionalization: Introduction of the boronic acid group via lithiation-borylation or palladium-catalyzed Miyaura borylation.
A representative pathway involves:
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Coupling 3-bromophenylboronic acid with preformed oxazole derivatives under Suzuki-Miyaura conditions.
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Protecting group strategies (e.g., pinacol ester) to stabilize the boronic acid during synthesis .
Table 2: Example Reaction Conditions for Boronic Acid Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Oxazole formation | CuI, Cs₂CO₃, DMF, 80°C | 65–75 |
Borylation | Pd(dppf)Cl₂, KOAc, dioxane | 50–60 |
Deprotection | HCl (aq.), THF | 85–90 |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is standard. Characterization employs:
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NMR: ¹H NMR (DMSO-d₆) δ 8.70 (s, 1H, oxazole-H), 7.80–7.40 (m, 4H, phenyl-H), 3.20 (bs, 2H, B-OH).
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MS: ESI-MS m/z 189.0 [M+H]⁺.
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IR: B-O stretch at 1340 cm⁻¹, O-H (boronic acid) at 3200–3400 cm⁻¹.
Applications in Organic Synthesis
Cross-Coupling Reactions
The compound’s boronic acid group enables participation in Suzuki-Miyaura couplings with aryl halides, forming biaryl structures. For example:
This reactivity is exploited in synthesizing conjugated materials for organic electronics .
Functional Group Compatibility
The oxazole ring’s stability under acidic and basic conditions allows sequential functionalization. For instance, post-coupling modifications (e.g., oxazole alkylation or oxidation) enable access to diverse derivatives .
Biological and Medicinal Relevance
Drug Delivery Systems
Boronic acids are explored for glucose-responsive drug delivery due to their diol-binding capacity. The oxazole ring’s fluorescence properties could enable dual-functionality in theranostic agents .
Hazard | Precautionary Measures |
---|---|
Skin contact | Wear nitrile gloves, lab coat |
Inhalation | Use fume hood |
Storage | 2–8°C under nitrogen |
Environmental Impact
Boronic acids are generally biodegradable but may persist in aquatic systems. Proper disposal via incineration or neutralization (e.g., with ethanolamine) is recommended.
Future Directions and Challenges
Expanding Synthetic Utility
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Development of asymmetric variants for chiral oxazole-boronic acid hybrids.
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Integration into metal-organic frameworks (MOFs) for catalytic applications.
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